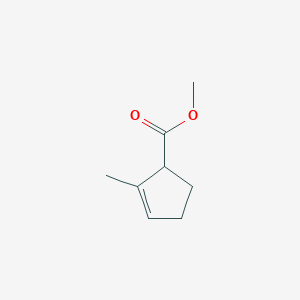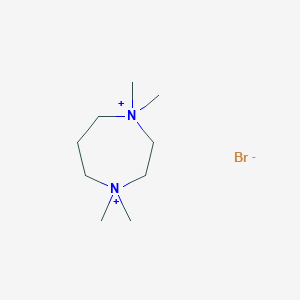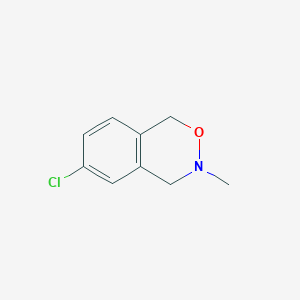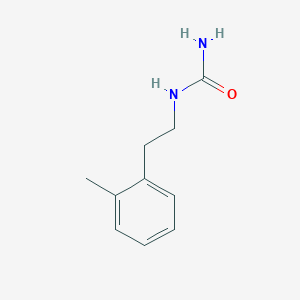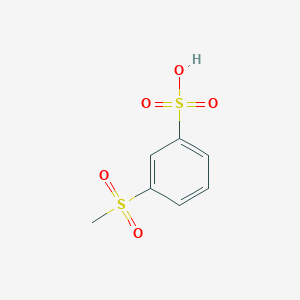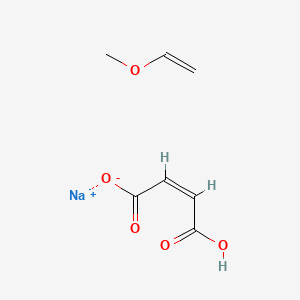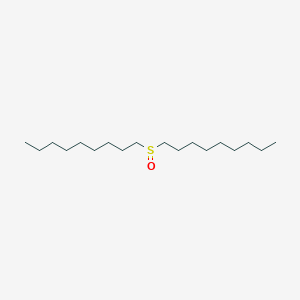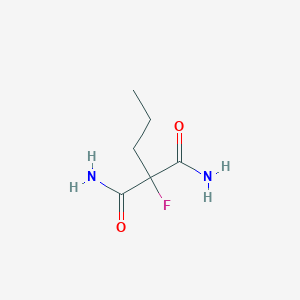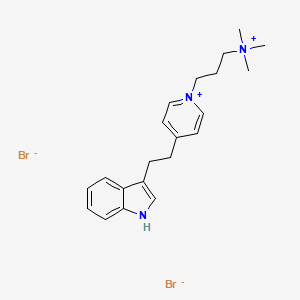
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that features both indole and pyridinium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multi-step organic reactions. One common method includes the alkylation of indole derivatives followed by quaternization of the pyridinium ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridinium ring can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide
- (2-Indol-3-ylethyl)((2,3,4,5,6-pentamethylphenyl)sulfonyl)amine
- (2-Indol-3-ylethyl)((4-methylphenyl)sulfonyl)amine
Uniqueness
4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
21199-25-7 |
|---|---|
Molekularformel |
C21H29Br2N3 |
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
3-[4-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-8,11-12,14-15,17,22H,6,9-10,13,16H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MWLHSMMCWPOORG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


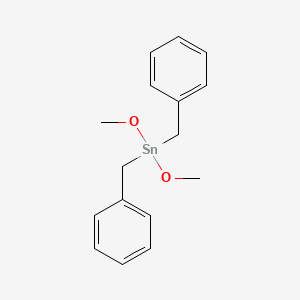
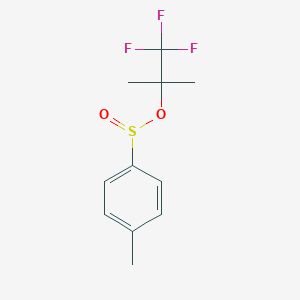
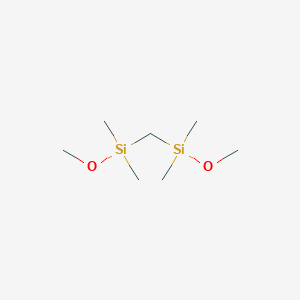
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)

